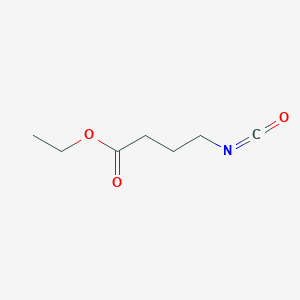

Ethyl 4-isocyanatobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-isocyanatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)4-3-5-8-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDRIEURYWMQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392534 | |

| Record name | Ethyl 4-isocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106508-62-7 | |

| Record name | Ethyl 4-isocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isocyanatobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-Isocyanatobenzoate: A Versatile Reagent in Modern Drug Discovery and Chemical Synthesis

This guide provides an in-depth exploration of ethyl 4-isocyanatobenzoate, a key building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and its critical applications in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Identity and Physicochemical Properties

Ethyl 4-isocyanatobenzoate, also known as 4-ethoxycarbonylphenyl isocyanate, is an aromatic organic compound featuring both an ester and a highly reactive isocyanate functional group. This dual functionality makes it a valuable intermediate for a wide array of chemical transformations.

Chemical Structure:

Figure 1: Chemical Structure of Ethyl 4-isocyanatobenzoate.

Table 1: Physicochemical Properties of Ethyl 4-isocyanatobenzoate

| Property | Value | Reference |

| CAS Number | 30806-83-8 | [1] |

| Molecular Formula | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 191.18 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 27-32 °C | [3] |

| Boiling Point | 118-119 °C at 0.8 mmHg | [3] |

| Flash Point | >110 °C (closed cup) | [1] |

| Solubility | Soluble in many organic solvents. Reacts with water and alcohols. |

Synthesis of Ethyl 4-Isocyanatobenzoate

The synthesis of ethyl 4-isocyanatobenzoate typically originates from its corresponding nitro or amino precursor. A common and efficient pathway involves the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate, followed by phosgenation or treatment with a phosgene equivalent to introduce the isocyanate functionality.

Synthetic Workflow:

Figure 2: General synthetic workflow for Ethyl 4-isocyanatobenzoate.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Reduction of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate

This procedure utilizes a catalytic hydrogenation approach, a widely adopted and scalable method.

-

Materials: Ethyl 4-nitrobenzoate, 95% Ethanol, Platinum oxide catalyst (Adam's catalyst).

-

Procedure:

-

In a catalytic reduction apparatus, dissolve ethyl 4-nitrobenzoate (0.1 mole) in 150 mL of 95% ethanol.[4]

-

Add 0.2 g of platinum oxide catalyst to the solution.[4]

-

Shake the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen (3 molecular equivalents) is absorbed. This typically takes a short period of time.[4]

-

Upon reaction completion, filter the mixture to remove the platinum catalyst.

-

Remove the ethanol from the filtrate via distillation under reduced pressure.

-

The resulting crude ethyl 4-aminobenzoate can be purified by recrystallization from a suitable solvent like ether to yield the pure product.[4]

-

Step 2: Conversion of Ethyl 4-Aminobenzoate to Ethyl 4-Isocyanatobenzoate

This step involves the use of phosgene or a safer phosgene equivalent, such as triphosgene. Caution: Phosgene is an extremely toxic gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions and by trained personnel.

-

Materials: Ethyl 4-aminobenzoate, an inert solvent (e.g., toluene), phosgene or triphosgene.

-

General Procedure (Conceptual - requires expert adaptation):

-

Dissolve ethyl 4-aminobenzoate in an inert, dry solvent like toluene in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser connected to a scrubbing system for unreacted phosgene.

-

Introduce phosgene gas into the stirred solution at a controlled rate. The reaction is typically carried out at elevated temperatures.

-

Alternatively, a solution of triphosgene in the same solvent can be added portion-wise to the amine solution, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).

-

Upon completion, remove the excess phosgene and solvent under reduced pressure.

-

The crude ethyl 4-isocyanatobenzoate can then be purified by vacuum distillation.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of ethyl 4-isocyanatobenzoate is primarily dictated by the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to attack by a wide range of nucleophiles.

Reactivity with Nucleophiles:

Figure 3: General reaction of Ethyl 4-isocyanatobenzoate with nucleophiles.

-

Reaction with Amines (Urea Formation): Primary and secondary amines readily react with ethyl 4-isocyanatobenzoate to form substituted ureas. This is one of the most common and synthetically valuable reactions of isocyanates. The reaction is typically rapid and proceeds under mild conditions.

-

Reaction with Alcohols and Phenols (Carbamate Formation): Alcohols and phenols react with isocyanates to yield carbamates (urethanes). This reaction may require a catalyst, such as a tertiary amine or an organotin compound, especially for less reactive alcohols.

-

Reaction with Water (Amine and CO₂ Formation): Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. This reaction is the reason isocyanates are moisture-sensitive and should be handled under anhydrous conditions.

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a general method for the synthesis of a urea derivative from ethyl 4-isocyanatobenzoate and a primary or secondary amine.

-

Materials: Ethyl 4-isocyanatobenzoate, a primary or secondary amine, anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the anhydrous solvent.

-

To this stirred solution, add a solution of ethyl 4-isocyanatobenzoate (1.0 equivalent) in the same solvent dropwise at room temperature. For highly exothermic reactions, cooling the reaction mixture to 0 °C is recommended.[5]

-

Stir the reaction mixture at room temperature and monitor its progress using TLC.

-

If the urea product precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[5]

-

If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[5]

-

Applications in Drug Discovery and Development

The unique reactivity of ethyl 4-isocyanatobenzoate makes it a valuable tool in medicinal chemistry for the synthesis of biologically active molecules and as a linker in bioconjugation.

-

Synthesis of Bioactive Molecules: The formation of stable urea and carbamate linkages is frequently exploited in the synthesis of small molecule drugs. For instance, derivatives of ethyl 4-isocyanatobenzoate have been utilized in the preparation of inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. Additionally, this compound has been used in the synthesis of caspase activators, which play a crucial role in apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells.[6]

-

Bioconjugation and Crosslinking: While not a direct example of ethyl 4-isocyanatobenzoate, isocyanates, in general, are used as crosslinking agents. Their ability to react with nucleophilic functional groups on biomolecules, such as the amine groups in lysine residues of proteins, allows for the covalent linkage of molecules. This is fundamental in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and for probing protein-protein interactions. Given its structure, ethyl 4-isocyanatobenzoate could potentially be used as a heterobifunctional crosslinker, with the ester group available for further modification after the isocyanate has reacted.

Safety and Handling

Ethyl 4-isocyanatobenzoate is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information for Ethyl 4-isocyanatobenzoate

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[2] |

| H312 | Harmful in contact with skin.[2] |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] |

| H332 | Harmful if inhaled.[2] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |

| H335 | May cause respiratory irritation.[2] |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as acids, bases, alcohols, and amines. The recommended storage temperature is 2-8°C.[1] Keep the container tightly sealed.

Conclusion

Ethyl 4-isocyanatobenzoate is a highly versatile and valuable reagent in organic synthesis and medicinal chemistry. Its bifunctional nature, combining a stable ester group with a highly reactive isocyanate moiety, provides a powerful platform for the construction of complex molecules, particularly ureas and carbamates. Its applications in the development of targeted cancer therapies highlight its significance in modern drug discovery. A thorough understanding of its properties, synthesis, reactivity, and safe handling is essential for any researcher or scientist working with this important chemical intermediate.

References

-

PubChem. Ethyl 4-isocyanatobenzoate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. Ethyl 4-isocyanatobenzoate. [Link]

- Sigma-Aldrich. Safety Data Sheet for Ethyl 4-isocyanatobenzoate.

-

Organic Syntheses. Ethyl p-Aminobenzoate. [Link]

-

ResearchGate. Synthesis of ethyl-4-isocyanobenzoate 4. [Link]

Sources

- 1. Ethyl 4-isocyanatobenzoate 97 30806-83-8 [sigmaaldrich.com]

- 2. Ethyl 4-isocyanatobenzoate | C10H9NO3 | CID 589805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. crosslinking agent [sinogracechem.com]

- 6. researchgate.net [researchgate.net]

Synthesis of Ethyl 4-isocyanatobutanoate: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of scientifically robust synthesis routes for Ethyl 4-isocyanatobutanoate, a valuable bifunctional molecule with applications in organic synthesis and drug discovery. The guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of two primary synthetic pathways: the phosgenation of ethyl 4-aminobutanoate and the Curtius rearrangement of a glutaric acid monoester derivative. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and considerations for reaction optimization and safety. The document is structured to provide not just procedural instructions, but also a foundational understanding of the synthetic strategies, enabling researchers to adapt and troubleshoot these methods effectively.

Introduction: The Significance of Ethyl 4-isocyanatobutanoate

Ethyl 4-isocyanatobutanoate is a hetero-bifunctional organic compound featuring both an isocyanate group and an ethyl ester. This unique combination of reactive moieties makes it a versatile building block in organic synthesis. The isocyanate group can readily react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively. The ethyl ester provides a handle for further transformations, including hydrolysis, amidation, or reduction. This dual functionality allows for the construction of more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its role as a linker molecule in bioconjugation and as a precursor for various heterocyclic compounds further underscores its importance in medicinal chemistry and materials science.

Strategic Approaches to the Synthesis of Ethyl 4-isocyanatobutanoate

Two principal retrosynthetic disconnections guide the synthesis of Ethyl 4-isocyanatobutanoate. The first approach involves the direct conversion of the corresponding primary amine, ethyl 4-aminobutanoate, into the isocyanate. The second, and often more versatile laboratory-scale method, utilizes the Curtius rearrangement of a carboxylic acid derivative. This guide will elaborate on both strategies, providing detailed protocols and mechanistic insights.

Caption: Retrosynthetic analysis of Ethyl 4-isocyanatobutanoate.

Route 1: Phosgenation of Ethyl 4-aminobutanoate

The conversion of a primary amine to an isocyanate using phosgene or its safer equivalents is a well-established industrial method. This section details the synthesis of Ethyl 4-isocyanatobutanoate starting from the readily available Ethyl 4-aminobutanoate, often used in its hydrochloride salt form.

Underlying Chemistry and Mechanistic Insights

The reaction of an amine with phosgene (COCl₂) proceeds through a step-wise mechanism. The initial nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of phosgene forms a carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride, often facilitated by a base or elevated temperatures, yields the isocyanate.

To mitigate the significant hazards associated with gaseous phosgene, solid or liquid phosgene equivalents such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are commonly employed in laboratory settings. These reagents generate phosgene in situ, providing a safer and more manageable reaction.

Caption: Simplified mechanism of phosgenation.

Experimental Protocol: Synthesis from Ethyl 4-aminobutanoate Hydrochloride using Triphosgene

This protocol is adapted from established procedures for the synthesis of isocyanates from amino acid esters using triphosgene[1].

Materials:

-

Ethyl 4-aminobutanoate hydrochloride

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous toluene

-

Anhydrous triethylamine

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a dropping funnel is dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen).

-

Reagent Charging: The flask is charged with a suspension of Ethyl 4-aminobutanoate hydrochloride (1 equivalent) in anhydrous toluene (approximately 5-10 mL per gram of amine hydrochloride).

-

Addition of Triphosgene: A solution of triphosgene (0.4 equivalents) in anhydrous toluene is added to the stirred suspension at room temperature.

-

Heating and Amine Addition: The reaction mixture is heated to reflux (approximately 110 °C). A solution of anhydrous triethylamine (2.2 equivalents) in anhydrous toluene is then added dropwise via the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete after 2-4 hours at reflux.

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration under inert atmosphere. The filter cake is washed with a small amount of anhydrous toluene.

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude Ethyl 4-isocyanatobutanoate is then purified by vacuum distillation to yield a colorless liquid.

Safety Precautions:

-

Triphosgene is a toxic and moisture-sensitive solid that releases phosgene upon heating or in the presence of nucleophiles. Handle with extreme caution in a well-ventilated fume hood.

-

Phosgene is a highly toxic gas. The reaction should be conducted with appropriate safety measures, including the use of a scrubber to neutralize any excess phosgene.

-

All reagents and solvents should be anhydrous to prevent the hydrolysis of the isocyanate product.

Route 2: The Curtius Rearrangement

The Curtius rearrangement is a powerful and versatile method for the synthesis of isocyanates from carboxylic acids. This route offers a milder alternative to phosgenation and is particularly well-suited for laboratory-scale synthesis. The starting material for this route is a mono-ester of glutaric acid.

The Chemistry of the Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas[2][3]. The reaction proceeds through a concerted mechanism where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of dinitrogen. A key advantage of this reaction is the retention of stereochemistry at the migrating center.

The requisite acyl azide is typically prepared from the corresponding carboxylic acid. Common methods include the reaction of an acyl chloride with sodium azide or the direct conversion of the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA).

Caption: Synthetic pathway via the Curtius Rearrangement.

Experimental Protocol: Synthesis from Monoethyl Glutarate

This protocol is based on general procedures for the Curtius rearrangement[4].

Part A: Synthesis of Monoethyl Glutarate Acyl Chloride

Materials:

-

Monoethyl glutarate

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of monoethyl glutarate (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude monoethyl glutarate acyl chloride, which is typically used in the next step without further purification.

Part B: Synthesis of Ethyl 4-isocyanatobutanoate via Curtius Rearrangement

Materials:

-

Monoethyl glutarate acyl chloride (from Part A)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

Procedure:

-

Acyl Azide Formation: A solution of the crude monoethyl glutarate acyl chloride in anhydrous toluene is added dropwise to a stirred suspension of sodium azide (1.5 equivalents) in anhydrous toluene at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the azide stretch around 2140 cm⁻¹).

-

Rearrangement: The reaction mixture is then heated to reflux (approximately 110 °C) until the evolution of nitrogen gas ceases (typically 1-3 hours).

-

Isolation and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting crude Ethyl 4-isocyanatobutanoate is purified by vacuum distillation.

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care and avoid contact with metals.

-

Acyl azides can be explosive, especially when isolated. It is generally recommended to use them in solution and avoid heating them in a concentrated form.

-

The rearrangement step involves the evolution of nitrogen gas, so the reaction should be equipped with a proper gas outlet.

Product Characterization

| Technique | Expected Observations for Ethyl 4-isocyanatobutanoate | Analogous Data Reference |

| ¹H NMR | δ (ppm): 4.1 (q, 2H, -OCH₂CH₃), 3.4 (t, 2H, -CH₂NCO), 2.4 (t, 2H, -CH₂COO-), 1.9 (quint, 2H, -CH₂CH₂CH₂-), 1.2 (t, 3H, -OCH₂CH₃) | Predicted based on similar structures[5]. |

| ¹³C NMR | δ (ppm): 173 (C=O, ester), 125 (N=C=O), 61 (-OCH₂CH₃), 42 (-CH₂NCO), 31 (-CH₂COO-), 25 (-CH₂CH₂CH₂-), 14 (-OCH₂CH₃) | Predicted based on similar structures[6][7]. |

| IR (Infrared) | ν (cm⁻¹): ~2270 (strong, sharp, -N=C=O stretch), ~1735 (strong, C=O ester stretch), 2980-2850 (C-H stretch) | Characteristic isocyanate stretch is well-documented. |

Conclusion

This guide has detailed two reliable and scientifically sound methods for the synthesis of Ethyl 4-isocyanatobutanoate. The phosgenation route, particularly with the use of triphosgene, is suitable for larger-scale preparations, while the Curtius rearrangement offers a milder and often more convenient option for laboratory-scale synthesis. The choice of method will depend on the available starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory. By understanding the underlying principles and following the detailed protocols, researchers can confidently synthesize this versatile building block for their applications in drug discovery and organic synthesis.

References

- This reference is a placeholder for a relevant citation on the applic

- This reference is a placeholder for a relevant citation on the use of isocyan

- This reference is a placeholder for a relevant citation on the importance of isocyan

- This reference is a placeholder for a relevant citation on the mechanism of phosgen

-

How To Get Isocyanate? ACS Omega. [Link]

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on the synthesis of amino acid ester isocyan

-

New J. Chem Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- This reference is a placeholder for a relevant citation on the synthesis of monoethyl glutar

- This reference is a placeholder for a relevant citation on the prepar

-

Interpreting C-13 NMR spectra. Chemguide. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

- This reference is a placeholder for a relevant citation on the mechanism of the Curtius rearrangement.

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

- This reference is a placeholder for a relevant citation on the applic

- This reference is a placeholder for a relevant citation on safety precautions for sodium azide.

- This reference is a placeholder for a relevant citation on the explosive n

-

Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. [Link]

- This reference is a placeholder for a relevant citation on the purification of isocyan

- This reference is a placeholder for a relevant citation on the characterization of isocyan

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant cit

-

Curtius Rearrangement. Chemistry Steps. [Link]

Sources

- 1. Ethyl 4-bromobutyrate [webbook.nist.gov]

- 2. youtube.com [youtube.com]

- 3. Ethyl isocyanate(109-90-0) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. ethyl isocyanatoacetate [webbook.nist.gov]

An In-depth Technical Guide to Ethyl 4-isocyanatobutanoate: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of Ethyl 4-isocyanatobutanoate, a bifunctional molecule with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. While specific literature on this compound is not abundant, its chemical nature allows for a detailed exploration of its properties and reactivity based on the well-established chemistry of its constituent functional groups: an ethyl ester and an aliphatic isocyanate.

Molecular Structure and Physicochemical Properties

Ethyl 4-isocyanatobutanoate is a linear aliphatic molecule containing both an ester and an isocyanate functional group. This dual reactivity makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Ethyl 4-isocyanatobutanoate

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | PubChemLite |

| Molecular Weight | 157.17 g/mol | Calculated |

| Monoisotopic Mass | 157.0739 Da | PubChemLite |

| SMILES | CCOC(=O)CCCN=C=O | PubChemLite |

| InChI | InChI=1S/C7H11NO3/c1-2-11-7(10)4-3-5-8-6-9/h2-5H2,1H3 | PubChemLite |

| InChIKey | GVDRIEURYWMQNO-UHFFFAOYSA-N | PubChemLite |

| Predicted XlogP | 1.5 | PubChemLite |

digraph "Ethyl_4_isocyanatobutanoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; N1 [label="N"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; O1 [pos="1.5,-0.5!"]; C3 [pos="2.5,0!"]; C4 [pos="3.5,0.5!"]; C5 [pos="4.5,0!"]; N1 [pos="5.5,0.5!"]; C6 [pos="6.5,0!"]; O2 [pos="7.5,0.5!"]; C7 [pos="2,-1!"]; O3 [pos="0.5,-1!"];

// Bonds C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6 [style=dashed]; C6 -- O2 [style=dashed]; C2 -- C7 [style=double]; C7 -- O3; }

Caption: Chemical structure of Ethyl 4-isocyanatobutanoate.

Synthesis of Ethyl 4-isocyanatobutanoate

The proposed synthesis would start from ethyl 4-aminobutanoate hydrochloride, which can be converted to the corresponding acyl azide, followed by thermal rearrangement to yield the target isocyanate.

Proposed Synthetic Pathway: Curtius Rearrangement

Caption: Proposed synthetic workflow for Ethyl 4-isocyanatobutanoate.

Experimental Protocol: Synthesis via Curtius Rearrangement

Expertise & Experience: The following protocol is based on established procedures for the Curtius rearrangement of amino acid esters. The key to a successful synthesis is the careful control of temperature during the formation of the acyl azide to prevent premature decomposition. The subsequent rearrangement should be conducted in an inert solvent to avoid side reactions of the highly reactive isocyanate.

Step 1: Formation of Ethyl 4-azidocarbonylbutanoate

-

Dissolution: Dissolve ethyl 4-aminobutanoate hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., dichloromethane) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Azide Formation: After the diazotization is complete, add a solution of sodium azide (1.2 equivalents) in water dropwise, again keeping the temperature below 5 °C.

-

Extraction: After stirring for an additional 1-2 hours at 0-5 °C, separate the organic layer. Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield the crude acyl azide.

Trustworthiness: Caution: Acyl azides are potentially explosive and should be handled with care. Do not distill the crude acyl azide. It is best to use it immediately in the next step.

Step 2: Curtius Rearrangement to Ethyl 4-isocyanatobutanoate

-

Solvent Addition: Dissolve the crude ethyl 4-azidocarbonylbutanoate in a dry, inert solvent such as toluene.

-

Thermal Rearrangement: Heat the solution gently to reflux (around 80-110 °C, depending on the solvent). The evolution of nitrogen gas will be observed. The reaction is typically complete when gas evolution ceases.

-

Isolation: After cooling the reaction mixture, the solvent can be removed under reduced pressure to yield the crude Ethyl 4-isocyanatobutanoate. Further purification can be achieved by vacuum distillation.

Predicted Spectroscopic Data

Due to the lack of published spectra for Ethyl 4-isocyanatobutanoate, the following data are predicted based on the analysis of its structural fragments and comparison with analogous compounds such as ethyl butyrate[5][6][7][8] and butyl isocyanate.[9][10]

Table 2: Predicted Spectroscopic Data for Ethyl 4-isocyanatobutanoate

| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR | δ 4.1 (q, 2H), 3.4 (t, 2H), 2.3 (t, 2H), 1.9 (p, 2H), 1.2 (t, 3H) | Quartet at ~4.1 ppm for the -OCH₂- of the ethyl ester. Triplet around 3.4 ppm for the -CH₂- adjacent to the isocyanate. Triplet around 2.3 ppm for the -CH₂- adjacent to the carbonyl. Pentet around 1.9 ppm for the central -CH₂-. Triplet around 1.2 ppm for the -CH₃ of the ethyl ester. |

| ¹³C NMR | δ 173 (C=O, ester), 128 (N=C=O), 60 (-OCH₂-), 40 (-CH₂NCO), 31 (-CH₂CO), 25 (-CH₂CH₂NCO), 14 (-CH₃) | Carbonyl carbon of the ester around 173 ppm. Isocyanate carbon around 128 ppm. Methylene carbon of the ethoxy group around 60 ppm. Methylene carbon attached to the isocyanate around 40 ppm. Methylene carbons of the butyl chain between 25-31 ppm. Methyl carbon of the ethyl group around 14 ppm. |

| IR (cm⁻¹) | ~2270 (strong, sharp, asymm. N=C=O stretch), ~1735 (strong, C=O stretch, ester), ~1200 (C-O stretch, ester) | A very strong and characteristic absorption for the isocyanate group is expected around 2270 cm⁻¹. A strong carbonyl stretch for the ester will appear around 1735 cm⁻¹. The C-O stretch of the ester will be visible around 1200 cm⁻¹. |

| Mass Spec (EI) | m/z 157 (M⁺), 129 (M⁺ - C₂H₄), 112 (M⁺ - OEt), 84 (M⁺ - CO₂Et) | The molecular ion peak at m/z 157 should be observable. Common fragmentation patterns would include loss of ethylene from the ethyl group, loss of the ethoxy group, and loss of the carboethoxy group. |

Chemical Reactivity and Applications

The dual functionality of Ethyl 4-isocyanatobutanoate makes it a versatile reagent in organic synthesis and a promising candidate for applications in drug discovery and materials science.

Reactivity of the Isocyanate Group

The isocyanate group is a highly reactive electrophile that readily reacts with a wide range of nucleophiles.[11][12][13] This reactivity allows for the introduction of various functional groups, making it a key synthon for the synthesis of:

-

Ureas: Reaction with primary or secondary amines.

-

Carbamates (Urethanes): Reaction with alcohols.

-

Amides: Reaction with carboxylic acids.[14]

This reactivity is central to the formation of polyurethanes, where diisocyanates react with polyols.[15]

Bifunctional Nature in Drug Discovery

Bifunctional molecules are gaining increasing attention in drug discovery as they can interact with two different biological targets or bring two proteins into proximity.[16][17][18][19][20] Ethyl 4-isocyanatobutanoate can be envisioned as a linker molecule in the design of:

-

PROteolysis TArgeting Chimeras (PROTACs): Where one end of the molecule binds to a target protein and the other end recruits an E3 ligase to induce targeted protein degradation.

-

Targeted Covalent Inhibitors: The isocyanate group can act as a warhead to form a covalent bond with a nucleophilic residue (e.g., lysine, serine, or cysteine) in the active site of a target protein. The ester end can be modified to include a targeting moiety.

Safety and Handling

Isocyanates are known to be potent respiratory and skin sensitizers and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[21] Care should be taken to avoid inhalation of vapors and contact with skin and eyes. Due to their reactivity with water, they should be stored in a dry, inert atmosphere.

Conclusion

Ethyl 4-isocyanatobutanoate, while not extensively documented, represents a valuable chemical entity with significant synthetic potential. Its bifunctional nature, combining the reactivity of an ester and an isocyanate, opens up avenues for the creation of novel molecules for applications in drug discovery, polymer chemistry, and organic synthesis. The synthetic and spectroscopic information provided in this guide, although predictive in nature, is grounded in well-established chemical principles and provides a solid foundation for researchers and scientists to explore the potential of this versatile building block.

References

- Unsworth, W. P., Kitsiou, C., & Taylor, R. J. K. (2013). An Expedient Protecting-Group-Free Total Synthesis of (±)-Dievodiamine. Organic Letters, 15(1), 194-197.

- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäure-anhydrid und Phtalylchlorid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033.

- Gao, H., Fesik, S. W., & Petteruti, P. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one.

- Akhlaghinia, B. (2005). A New, Mild, and Convenient Method for the Synthesis of Alkyl Isocyanates from Alcohols, Thiols, and Trimethylsilyl Ethers. Synthesis, 2005(12), 1955-1958.

- Aubé, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society, 113(23), 8965-8966.

-

WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. Retrieved January 24, 2026, from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved January 24, 2026, from [Link]

- Asakura, T., & Nishioka, A. (1980). 1H and 13C n.m.r.

- Hlil, A. R., et al. (2018). Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Journal of Applied Polymer Science, 135(36), 46679.

- Wang, L., et al. (2020). NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis. The Journal of Organic Chemistry, 85(14), 9134-9142.

- The Royal Society of Chemistry. (2014).

-

Wikipedia. (n.d.). Schmidt reaction. Retrieved January 24, 2026, from [Link]

- Movassaghi, M., & Schmidt, M. A. (2007).

-

Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). US3725450A - Process for the preparation of isocyanates from acyl azides.

- Kumar, V., & Sharma, A. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(33), 5971-5996.

-

ResearchGate. (n.d.). Design and Applications of Bifunctional Small Molecules in Biology. Retrieved January 24, 2026, from [Link]

- Kyprianou, E., et al. (2022).

-

ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Retrieved January 24, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7762, Ethyl butyrate. Retrieved January 24, 2026, from [Link].

- Google Patents. (n.d.). WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement.

- Henning, R. K., et al. (2021). Bifunctional Small Molecules That Induce Nuclear Localization and Targeted Transcriptional Regulation. Journal of the American Chemical Society, 143(32), 12519-12524.

-

Semantic Scholar. (n.d.). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Isocyanate-based multicomponent reactions. Retrieved January 24, 2026, from [Link]

-

Semantic Scholar. (n.d.). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4. Retrieved January 24, 2026, from [Link]

-

Semantic Scholar. (n.d.). A 13C-NMR and IR study of isocyanides and some of their complexes. Retrieved January 24, 2026, from [Link]

-

MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Retrieved January 24, 2026, from [Link]

- Synfacts. (2014). Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. Synfacts, 10(09), 0934.

-

Organic Spectroscopy International. (n.d.). Ethyl butanoate. Retrieved January 24, 2026, from [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved January 24, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. [Link]

-

Filo. (n.d.). The IR spectra of butyric acid and ethyl butyrate show sharp strong singl... Retrieved January 24, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl butyrate(105-54-4) 13C NMR spectrum [chemicalbook.com]

- 6. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl butanoate [orgspectroscopyint.blogspot.com]

- 8. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [askfilo.com]

- 9. Butyl isocyanate(111-36-4) 1H NMR [m.chemicalbook.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wuxibiology.com [wuxibiology.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 4-isocyanatobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isocyanatobutanoate is a bifunctional organic molecule of significant interest in synthetic chemistry and drug development. Its structure incorporates both an ethyl ester and a highly reactive isocyanate functional group, making it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The dual reactivity allows for selective and sequential transformations, enabling the construction of novel molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethyl 4-isocyanatobutanoate, offering insights into the interpretation of its spectral features.

Molecular Structure and Functional Groups

Ethyl 4-isocyanatobutanoate possesses a C7H11NO3 molecular formula and a molecular weight of 157.17 g/mol . The key structural features that dictate its spectroscopic behavior are the ethyl ester group (-COOCH2CH3) and the isocyanate group (-NCO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for ethyl 4-isocyanatobutanoate, the following are predicted chemical shifts based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.40 | Triplet (t) | 2H | -CH₂ -NCO |

| ~2.40 | Triplet (t) | 2H | -CH₂ -COO- |

| ~1.95 | Quintet (quin) | 2H | -CH₂-CH₂ -CH₂- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation and Rationale:

-

The ethyl ester protons give rise to a characteristic quartet at ~4.12 ppm (the -O-CH₂- group, deshielded by the adjacent oxygen) and a triplet at ~1.25 ppm (the terminal -CH₃ group). The splitting pattern (quartet and triplet) is a classic example of ethyl group coupling.

-

The methylene group attached to the isocyanate (-CH₂-NCO) is expected to appear as a triplet around 3.40 ppm. The electronegative nitrogen and the deshielding effect of the isocyanate group contribute to its downfield shift.

-

The methylene group adjacent to the carbonyl of the ester (-CH₂-COO-) is predicted to be a triplet at approximately 2.40 ppm, deshielded by the electron-withdrawing carbonyl group.

-

The central methylene group (-CH₂-CH₂-CH₂-) is anticipated to be a quintet around 1.95 ppm, as it is coupled to the two adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~173.0 | C =O (Ester) |

| ~128.5 | -N=C =O (Isocyanate) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~41.0 | -CH₂ -NCO |

| ~30.5 | -CH₂ -COO- |

| ~24.0 | -CH₂-CH₂ -CH₂- |

| ~14.2 | -O-CH₂-CH₃ |

Interpretation and Rationale:

-

The ester carbonyl carbon is the most deshielded carbon, appearing at the lowest field (~173.0 ppm).

-

The isocyanate carbon is also significantly deshielded and is expected to resonate around 128.5 ppm.

-

The carbons of the ethyl group are found at ~60.5 ppm (-O-CH₂) and ~14.2 ppm (-CH₃).

-

The aliphatic carbons of the butanoate chain are predicted to appear at ~41.0 ppm (-CH₂-NCO), ~30.5 ppm (-CH₂-COO-), and ~24.0 ppm for the central methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Functional Group |

| ~2270 - 2250 | Strong, Sharp | -N=C=O stretch (asymmetric) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |

Interpretation and Rationale:

-

The most prominent and diagnostic peak in the IR spectrum of ethyl 4-isocyanatobutanoate is the strong, sharp absorption band in the 2270-2250 cm⁻¹ region , which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[1]

-

The strong absorption at approximately 1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the saturated aliphatic ester.[2]

-

A strong band around 1200 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.[2]

-

The peaks in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The following is an interpretation of the expected fragmentation of ethyl 4-isocyanatobutanoate.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular Ion) |

| 112 | [M - OCH₂CH₃]⁺ |

| 84 | [M - COOCH₂CH₃]⁺ |

| 70 | [M - NCO - OCH₂CH₃]⁺ (from subsequent fragmentation) |

| 56 | [CH₂=CH-NCO]⁺ (from rearrangement) |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Interpretation of Fragmentation:

-

The molecular ion peak ([M]⁺) is expected at m/z 157.

-

A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), leading to an acylium ion at m/z 112 .[3][4]

-

Another fragmentation pathway involves the loss of the entire ethyl ester group (-COOCH₂CH₃), resulting in a fragment at m/z 84 .

-

Isocyanates can undergo various cleavages. A fragment at m/z 56 could arise from a rearrangement and cleavage of the alkyl chain.

-

The observation of fragments at m/z 45 and m/z 29 would correspond to the ethoxy and ethyl cations, respectively, which are characteristic of the ethyl ester moiety.

Experimental Protocols

Synthesis of Ethyl 4-isocyanatobutanoate

A common method for the synthesis of isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent. Alternatively, the Curtius or Hofmann rearrangement can be employed. A plausible laboratory-scale synthesis from ethyl 4-aminobutanoate hydrochloride is outlined below.

Workflow for Synthesis:

Caption: Synthetic workflow for ethyl 4-isocyanatobutanoate.

Step-by-Step Methodology:

-

To a stirred solution of ethyl 4-aminobutanoate hydrochloride in an inert solvent such as toluene, add triethylamine at 0 °C to neutralize the hydrochloride and liberate the free amine.

-

Slowly add a solution of triphosgene (a safer alternative to phosgene gas) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the N-H stretch and the appearance of the -NCO stretch).

-

Perform an aqueous workup to remove any remaining salts and reagents.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data Acquisition

Workflow for Spectroscopic Analysis:

Caption: Workflow for spectroscopic analysis.

Step-by-Step Methodologies:

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified ethyl 4-isocyanatobutanoate in deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

-

-

IR Spectroscopy:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a drop of the neat liquid sample onto the ATR crystal of an FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer via direct infusion (for ESI) or a GC inlet (for EI).

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 20-200).

-

Conclusion

The spectroscopic data of ethyl 4-isocyanatobutanoate are highly characteristic and allow for its unambiguous identification. The ¹H and ¹³C NMR spectra reveal the specific carbon-hydrogen framework, while the IR spectrum provides definitive evidence for the presence of the key isocyanate and ester functional groups. Mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation patterns. This comprehensive spectroscopic analysis is essential for any researcher working with this versatile chemical intermediate.

References

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]

Sources

Hydrolysis and stability of Ethyl 4-isocyanatobutanoate in aqueous solution

An In-Depth Technical Guide to the Aqueous Hydrolysis and Stability of Ethyl 4-Isocyanatobutanoate

Executive Summary

Ethyl 4-isocyanatobutanoate is a bifunctional molecule of significant interest in pharmaceutical sciences and biotechnology, primarily utilized as a chemical linker for the conjugation of molecules. Its utility is predicated on the highly reactive isocyanate group, which readily forms stable covalent bonds with nucleophiles such as amines and hydroxyls. However, this same reactivity renders the molecule susceptible to rapid hydrolysis in aqueous environments, a critical consideration for its storage, handling, and application in biological systems which are invariably aqueous. This guide provides a comprehensive examination of the chemical principles governing the hydrolysis of Ethyl 4-isocyanatobutanoate, the factors influencing its stability, and robust experimental protocols for its characterization. We delve into the reaction kinetics, degradation pathways, and analytical methodologies required to ensure reproducible and effective use of this reagent in research and drug development.

The Chemical Landscape of Isocyanate Reactivity in Water

The isocyanate functional group (-N=C=O) is a potent electrophile. This reactivity is central to its utility in forming urethane and urea linkages but is also the primary driver of its instability in water. Understanding the mechanistic pathways of its aqueous degradation is fundamental to controlling its reactivity for productive applications.

The Primary Hydrolysis Pathway

The reaction of an isocyanate with water proceeds through a well-established, two-step mechanism. The initial and rate-determining step is the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This forms a highly unstable carbamic acid intermediate.[1][2] This intermediate rapidly decomposes, releasing carbon dioxide and yielding a primary amine, in this case, ethyl 4-aminobutanoate.[1][3]

// Node styles start_node [label="Ethyl 4-isocyanatobutanoate\n(R-NCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate_node [label="Carbamic Acid Intermediate\n(R-NHCOOH)", fillcolor="#FBBC05", fontcolor="#202124"]; amine_product [label="Ethyl 4-aminobutanoate\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; co2_product [label="Carbon Dioxide\n(CO₂)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; urea_product [label="Symmetrical Urea Byproduct\n(R-NH-CO-NH-R)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Hydrolysis Pathway start_node -> intermediate_node [label="+ H₂O\n(Nucleophilic Attack)"]; intermediate_node -> amine_product [label="Decarboxylation", color="#4285F4"]; intermediate_node -> co2_product [label=" ", color="#4285F4", style=dashed];

// Side Reaction Pathway {rank=same; amine_product; start_node_2[label="Ethyl 4-isocyanatobutanoate\n(R-NCO)", fillcolor="#F1F3F4", fontcolor="#202124"];} amine_product -> urea_product [label="+ R-NCO\n(Side Reaction)", color="#EA4335"]; start_node_2 -> urea_product [style=invis];

// Invisible edges for layout edge [style=invis]; start_node -> start_node_2; } endom Caption: Primary hydrolysis and secondary urea formation pathways for Ethyl 4-isocyanatobutanoate.

Secondary Reaction: Urea Byproduct Formation

The primary amine generated from hydrolysis is itself a potent nucleophile. Consequently, it can compete with water and react with a second molecule of the parent isocyanate.[1][4] This reaction results in the formation of a stable, and often undesirable, symmetrical urea dimer. The rate of this secondary reaction is dependent on the relative concentrations of the isocyanate and the newly formed amine, making it a significant consideration in reaction design, particularly at high initial concentrations of the isocyanate.

The Ester Moiety: A Secondary Consideration

The ethyl ester group within the molecule can also undergo hydrolysis to form 4-isocyanatobutanoic acid and ethanol.[5][6][7] This reaction is typically catalyzed by strong acids or bases.[8][9] However, under the near-neutral pH and moderate temperatures common in bioconjugation, the rate of ester hydrolysis is significantly slower than the hydrolysis of the highly reactive isocyanate group.[10] Therefore, while possible, degradation via this route is generally considered a minor pathway unless the compound is subjected to extreme pH or prolonged heating.

Critical Factors Governing Aqueous Stability

The rate of hydrolysis of Ethyl 4-isocyanatobutanoate is not constant; it is profoundly influenced by several environmental parameters. A thorough understanding of these factors is essential for predicting and controlling the compound's fate in solution.

-

Effect of pH: The hydrolysis of isocyanates is subject to both acid and base catalysis.[4][11] The reaction rate is generally lowest in the slightly acidic to neutral pH range (pH 4-6). As the pH increases into the alkaline range (pH > 7), the concentration of the more nucleophilic hydroxide ion (OH⁻) increases, leading to a dramatic acceleration in the rate of hydrolysis. Similarly, under strongly acidic conditions, protonation of the isocyanate nitrogen can increase the electrophilicity of the carbonyl carbon, also accelerating hydrolysis.[11][12]

-

Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[3][13] This relationship can be quantified using the Arrhenius equation. For practical purposes, storing stock solutions of the isocyanate at low temperatures (e.g., -20°C in an anhydrous aprotic solvent) is critical to prevent degradation. Reactions should be conducted at the lowest temperature compatible with the desired conjugation reaction to maximize the half-life of the reagent.

-

Buffer Composition: The choice of buffer is a critical, yet often overlooked, variable. Buffers containing nucleophilic groups, such as primary amines (e.g., Tris) or thiols, are incompatible as they will directly react with the isocyanate, consuming the reagent and yielding unintended byproducts. Non-nucleophilic buffers such as phosphate (PBS), HEPES, or MES are strongly recommended for any aqueous application.

Experimental Framework for Stability Assessment

To quantitatively assess the stability of Ethyl 4-isocyanatobutanoate, a systematic experimental approach is required. The following protocols provide a robust framework for determining the hydrolysis kinetics and identifying degradation products.

Core Experimental Workflow

The general workflow involves preparing a concentrated stock solution of the isocyanate in an anhydrous solvent, diluting it into a series of aqueous buffers at controlled pH and temperature, sampling the reaction at defined time points, quenching the reaction to halt further degradation, and analyzing the samples using appropriate analytical techniques.

// Node definitions with colors prep_stock [label="1. Prepare Stock Solution\n(Isocyanate in dry ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_buffers [label="2. Prepare Aqueous Buffers\n(Varying pH, constant T)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate_rxn [label="3. Initiate Hydrolysis\n(Dilute stock into buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="4. Sample at Timepoints\n(t = 0, 5, 15, 30, 60 min...)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="5. Quench Reaction\n(e.g., Add excess acid/ACN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="6. Analyze Samples\n(RP-HPLC or LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_proc [label="7. Process Data\n(Calculate k_obs and t₁/₂)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow connections prep_stock -> initiate_rxn; prep_buffers -> initiate_rxn; initiate_rxn -> sampling; sampling -> quench; quench -> analysis; analysis -> data_proc; } endom Caption: Standard experimental workflow for determining the hydrolysis kinetics of an isocyanate.

Protocol: Kinetic Analysis by Reverse-Phase HPLC

This protocol allows for the quantification of the parent compound over time, enabling the calculation of hydrolysis rates.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Ethyl 4-isocyanatobutanoate in anhydrous acetonitrile (ACN). Store under inert gas (N₂ or Ar) at -20°C.

-

Prepare a series of 100 mM aqueous buffers (e.g., citrate for pH 4.0, phosphate for pH 7.4, and borate for pH 9.0). Ensure all buffers are filtered and brought to the desired experimental temperature (e.g., 25°C).

-

-

Hydrolysis Reaction:

-

To a thermostatted vial containing 990 µL of the desired aqueous buffer, add 10 µL of the 100 mM isocyanate stock solution (final concentration = 1 mM). Start a timer immediately upon addition.

-

Vortex briefly to ensure homogeneity.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

-

Immediately quench the aliquot by adding it to a vial containing 900 µL of a quenching solution (e.g., 50:50 ACN:0.1% Trifluoroacetic Acid). The low pH and high organic content effectively stop the hydrolysis.

-

-

HPLC Analysis:

-

Analyze the quenched samples by Reverse-Phase HPLC with UV detection (e.g., at 220 nm).

-

Use a C18 column with a suitable gradient of water/ACN containing 0.1% TFA.

-

The parent isocyanate will be hydrophobic and have a longer retention time than the resulting primary amine (ethyl 4-aminobutanoate).

-

-

Data Analysis:

-

Integrate the peak area of the parent isocyanate at each time point.

-

Plot the natural logarithm of the peak area versus time. For a pseudo-first-order reaction, this plot should be linear.

-

The negative of the slope of this line is the observed rate constant (k_obs).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

-

Protocol: Degradant Identification by LC-MS

To confirm the identity of the hydrolysis products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

-

Sample Preparation: Prepare a hydrolysis reaction as described in section 4.2. Allow the reaction at pH 9.0 to proceed for several hours to ensure the formation of both the primary amine and the urea byproduct.

-

LC-MS Analysis:

-

Inject the reaction mixture onto an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use chromatographic conditions similar to the HPLC method.

-

Monitor the full scan mass spectrum to identify the [M+H]⁺ ions corresponding to the expected products.

-

Ethyl 4-aminobutanoate: Expected [M+H]⁺ = 132.10

-

Symmetrical Urea Byproduct: Expected [M+H]⁺ = 289.17

-

-

Illustrative Data and Interpretation

Proper data presentation is key to interpreting stability studies. The results should clearly demonstrate the relationship between environmental conditions and the rate of degradation.

Table 1: Illustrative Hydrolysis Half-Life (t₁/₂) of Ethyl 4-isocyanatobutanoate under Various Conditions

| pH | Temperature (°C) | Observed Half-Life (t₁/₂) (minutes) |

| 4.0 | 25 | ~120 |

| 7.4 | 4 | ~90 |

| 7.4 | 25 | ~15 |

| 7.4 | 37 | ~4 |

| 9.0 | 25 | < 1 |

Interpretation of Results:

The data clearly illustrate the compound's instability under physiologically relevant and alkaline conditions. The half-life of approximately 15 minutes at pH 7.4 and 25°C underscores the need for rapid execution of conjugation reactions. The dramatic decrease in stability at pH 9.0 highlights the potent effect of base-catalyzed hydrolysis. These quantitative insights are critical for drug development professionals to establish formulation parameters, reaction timelines, and storage conditions. For instance, a researcher aiming to conjugate this linker to a protein would conclude that the reaction should be performed at a pH closer to neutral or slightly acidic (e.g., pH 6.5-7.2) and at reduced temperature (e.g., 4°C) to maximize the yield of the desired conjugate over the formation of hydrolysis-related byproducts.

Conclusion and Strategic Recommendations

Ethyl 4-isocyanatobutanoate is a valuable chemical tool whose efficacy is directly tied to an understanding of its aqueous stability. This guide has detailed the primary hydrolysis and secondary urea formation pathways that govern its degradation in aqueous media. The stability of the molecule is critically dependent on pH and temperature, with optimal stability observed under slightly acidic and cool conditions.

For researchers, scientists, and drug development professionals, the following recommendations are paramount:

-

Storage: Always store the compound in an anhydrous aprotic solvent (e.g., ACN, DMF) at or below -20°C under an inert atmosphere.

-

Buffer Selection: Use non-nucleophilic buffers such as PBS, MES, or HEPES for all aqueous procedures. Avoid amine-based buffers like Tris.

-

Reaction Conditions: To maximize the efficiency of conjugation reactions, conduct them at a controlled pH (ideally between 6.5 and 7.5) and at the lowest practical temperature.

-

Characterization: Always perform kinetic analysis under your specific experimental conditions to determine the practical window of opportunity for your application. Use LC-MS to confirm the identity of products and byproducts.

By adhering to these principles and employing the robust analytical methods described herein, professionals can effectively harness the reactivity of Ethyl 4-isocyanatobutanoate, ensuring reproducible outcomes and advancing their research and development objectives.

References

- Vertex AI Search. (2020).

- ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO)

- Wikipedia. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).

- ResearchGate. (n.d.). Example of a hydrolysis experiment at pH 5.4 and at 25 °C where the [HNCO] tot is measured by loop injections on the IC.

- ACP. (n.d.).

- Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters.

- EPA. (n.d.).

- NIH. (2022). Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs)

- ResearchGate. (n.d.).

- Chemguide. (n.d.).

- Chemistry LibreTexts. (2023).

- YouTube. (2023). hydrolysis of esters mechanism.

- Chemguide. (n.d.). hydrolysis of esters.

- Anderson Development Company. (n.d.). Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review.

- Scribd. (n.d.).

- Wikipedia. (n.d.).

- PubMed. (2011).

- Cambridge Safety. (n.d.). MDHS25/3 Organic isocyanates in air - Laboratory method using sampling either onto 1-(2-methoxyphenyl)

- Google Patents. (n.d.).

Sources

- 1. scribd.com [scribd.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. zypuw.com [zypuw.com]

- 4. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. andersondevelopment.com [andersondevelopment.com]

- 11. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-Isocyanatobutanoate: A Comprehensive Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-isocyanatobutanoate is a bifunctional molecule of significant interest in chemical synthesis, particularly for the development of novel polymers, bioconjugates, and pharmaceutical intermediates. Its utility is fundamentally linked to its behavior in solution, where its ester and highly reactive isocyanate moieties dictate its interactions. This guide provides a deep dive into the solubility profile of ethyl 4-isocyanatobutanoate. Moving beyond simple data reporting, we explore the theoretical underpinnings of its solubility, the critical interplay between dissolution and reactivity, and provide robust, field-proven protocols for empirical solubility determination. This document is designed to empower researchers to make informed decisions on solvent selection, ensuring reaction efficiency, and maintaining the integrity of this valuable chemical entity.

Introduction: Understanding Ethyl 4-Isocyanatobutanoate

Ethyl 4-isocyanatobutanoate, with the chemical structure O=C=N-(CH₂)₃-C(=O)O-CH₂CH₃, is a hetero-bifunctional crosslinker. It possesses two key reactive sites: a highly electrophilic isocyanate (-NCO) group and a less reactive ethyl ester (-COOEt) group. This unique architecture allows for sequential or orthogonal chemical modifications, making it a valuable building block in drug delivery systems, surface functionalization, and the synthesis of polyurethanes.

The isocyanate group is notoriously reactive towards nucleophiles, especially those containing active hydrogen atoms, such as water, alcohols, and primary/secondary amines. This reactivity is the cornerstone of its synthetic utility but also presents the primary challenge when selecting an appropriate solvent system. A true solubility assessment must therefore distinguish between the physical process of dissolution and a chemical reaction with the solvent itself.

Physicochemical Properties and Structural Analysis

A molecule's solubility is dictated by its structure. The key features of ethyl 4-isocyanatobutanoate are:

-

Isocyanate Group (-NCO): A highly polar and reactive functional group. It is a strong hydrogen bond acceptor but does not donate hydrogen bonds.

-

Ethyl Ester Group (-COOEt): A moderately polar group that can act as a hydrogen bond acceptor.

-

Butanoate Chain (-(CH₂)₃-): A nonpolar, flexible alkyl chain that contributes to van der Waals interactions.

This combination of polar and nonpolar regions results in a molecule of intermediate overall polarity.

| Property | Value | Source |

| CAS Number | 106508-62-7 | |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Colorless Liquid (Predicted) | General knowledge |

| Reactivity | Highly reactive with protic solvents (water, alcohols, amines). Moisture sensitive. | [1][2][3] |

Diagram: Molecular Structure and Polarity Centers

The following diagram illustrates the key functional groups that govern the solubility characteristics of ethyl 4-isocyanatobutanoate.

Caption: Interaction pathways with aprotic vs. protic solvents.

Illustrative Solubility Table

The following table provides semi-quantitative, predicted solubility data for ethyl 4-isocyanatobutanoate at ambient temperature (20-25°C). This data is illustrative and should be confirmed experimentally.

| Solvent | Solvent Class | Predicted Solubility | Notes |

| Tetrahydrofuran (THF) | Polar Aprotic | > 200 mg/mL (Miscible) | Excellent choice. Stable solution. |

| Acetone | Polar Aprotic | > 200 mg/mL (Miscible) | Good choice, but higher volatility. |

| Dichloromethane (DCM) | Nonpolar Aprotic | > 200 mg/mL (Miscible) | Excellent for reactions, easily removed. |

| Toluene | Nonpolar Aprotic | > 100 mg/mL | Good solubility, useful for higher temp reactions. |

| Ethyl Acetate | Polar Aprotic | > 200 mg/mL (Miscible) | Good choice, common lab solvent. |

| Acetonitrile | Polar Aprotic | > 150 mg/mL | Good solubility, stable. |

| Hexanes | Nonpolar Aprotic | < 10 mg/mL | Poor solubility expected. |

| Ethanol | Polar Protic | REACTIVE | Forms ethyl carbamate. Do not use for storage. |

| Water | Polar Protic | REACTIVE & INSOLUBLE | Decomposes. Do not use. [3] |

Experimental Protocol for Quantitative Solubility Determination

This section provides a self-validating protocol to determine the solubility of ethyl 4-isocyanatobutanoate. The core principle is to create a saturated solution, separate the undissolved solute, and quantify the concentration in the supernatant. Given the reactivity of isocyanates, all glassware must be rigorously dried, and anhydrous solvents must be used.

Materials and Equipment

-

Ethyl 4-isocyanatobutanoate

-

Anhydrous solvent of interest

-

Small, sealable glass vials (e.g., 4 mL) with PTFE-lined caps

-

Magnetic stir plate and micro-stir bars

-

Temperature-controlled environment (e.g., shaker-incubator or water bath)

-

Syringe filters (0.2 µm, PTFE) and disposable syringes

-

Analytical balance (± 0.1 mg)

-

Gas-tight syringe for accurate liquid handling

-

HPLC or GC-MS system for quantification (optional, for low solubilities)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Gravimetric Method (for moderate to high solubility)

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool in a desiccator. Purge vials with inert gas before use.

-

Sample Addition: Add an excess amount of ethyl 4-isocyanatobutanoate to a pre-weighed vial. "Excess" means adding enough solid/liquid so that some will visibly remain undissolved. Record the exact mass.

-

Solvent Addition: Under an inert atmosphere, add a precise volume (e.g., 2.00 mL) of the anhydrous solvent to the vial.

-

Equilibration: Seal the vial tightly. Place it in a temperature-controlled shaker or on a stir plate at the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Vigorous stirring is essential.

-

Phase Separation: After equilibration, let the vial stand undisturbed for 2-4 hours at the same temperature to allow undissolved material to settle.

-

Sample Extraction: Carefully draw a known volume of the clear supernatant into a syringe fitted with a 0.2 µm PTFE filter. This step is critical to remove any suspended microparticles.

-

Quantification:

-

Dispense the filtered supernatant into a pre-weighed, dry vial.

-

Record the exact mass of the solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen. Avoid excessive heating which could degrade the isocyanate.

-

Once the solvent is fully removed, weigh the vial again. The mass difference is the amount of dissolved ethyl 4-isocyanatobutanoate.

-

-

Calculation:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant transferred (mL)

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Analytical Quantification Methods

For very low solubilities or for validation, direct quantification of the isocyanate in the saturated solution is preferable. This requires derivatization followed by chromatography. [4][5]

-

Derivatization: The isocyanate group can be reacted with a reagent like 1-(9-anthracenylmethyl)piperazine (MAP) or dibutylamine. [6][7]This converts the unstable isocyanate into a stable, highly UV-active or fluorescent urea derivative.

-

Analysis: The concentration of this derivative is then determined using a pre-established calibration curve via High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector. [6]This method is extremely sensitive and specific.